molecular formula C20H18N4O3 B2909518 (7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797875-34-3

(7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

Cat. No.: B2909518
CAS No.: 1797875-34-3
M. Wt: 362.389
InChI Key: RQESPVGFBFQVDH-UHFFFAOYSA-N
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Description

(7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a complex organic compound with a unique structure that combines benzofuran and pyrazolopyridopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions involving methoxy-substituted phenols. Subsequent steps involve the construction of the pyrazolopyridopyrimidine core, which can be achieved through condensation reactions using appropriate precursors such as pyrazoles and pyridines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under hydrogenation conditions to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies indicate that it may exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, although further research is needed to fully understand its pharmacological profile.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds such as 7-methoxybenzofuran and 2-methylbenzofuran share structural similarities with the benzofuran moiety.

    Pyrazolopyridopyrimidine derivatives: Compounds like 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine are structurally related to the pyrazolopyridopyrimidine core.

Uniqueness

What sets (7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone apart is the combination of these two distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the individual components, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-12-8-18-21-10-14-11-23(7-6-15(14)24(18)22-12)20(25)17-9-13-4-3-5-16(26-2)19(13)27-17/h3-5,8-10H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQESPVGFBFQVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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